molecular formula C18H20N2O5 B5236244 N-(2-methoxy-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide

N-(2-methoxy-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide

Cat. No. B5236244
M. Wt: 344.4 g/mol
InChI Key: BSUVPRRYHWRSMG-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPA is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 382.42 g/mol.

Scientific Research Applications

N-(2-methoxy-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide has been found to have potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. In biochemistry, this compound has been used as a tool to study protein-ligand interactions and enzyme kinetics. In pharmacology, this compound has been studied for its potential as a drug target for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-methoxy-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide in lab experiments is its high solubility in organic solvents, which makes it easy to work with. However, this compound has limited water solubility, which may limit its applications in certain experiments. This compound is also relatively expensive, which may be a limitation for researchers with limited funding.

Future Directions

There are several future directions for N-(2-methoxy-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide research, including:
1. Further studies to elucidate the mechanism of action of this compound and its potential as a drug candidate for the treatment of various diseases.
2. Investigation of the potential of this compound as a tool for studying protein-ligand interactions and enzyme kinetics.
3. Development of new synthetic methods for this compound that are more cost-effective and environmentally friendly.
4. Exploration of the potential of this compound as a drug target for the development of new therapeutic agents.
5. Investigation of the potential of this compound as a diagnostic tool for the detection of certain diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been found to have potential as a drug candidate for the treatment of various diseases, as well as a tool for studying protein-ligand interactions and enzyme kinetics. This compound has various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. While this compound has advantages for lab experiments, such as high solubility in organic solvents, it also has limitations, including limited water solubility and high cost. There are several future directions for this compound research, including further studies to elucidate its mechanism of action and potential as a drug target for the development of new therapeutic agents.

Synthesis Methods

N-(2-methoxy-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide can be synthesized using a multi-step reaction process that involves the condensation of 2-methoxy-4-nitroaniline with 2,3,6-trimethylphenol, followed by acetylation with acetic anhydride. The final product is then purified using recrystallization techniques to obtain the pure this compound compound.

properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-11-5-6-12(2)18(13(11)3)25-10-17(21)19-15-8-7-14(20(22)23)9-16(15)24-4/h5-9H,10H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUVPRRYHWRSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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